amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
{[(1R,2R)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate is a complex organometallic compound It features a ruthenium(II) center coordinated to a p-cymene ligand, an amino-diphenylethyl group, and a toluenesulfonyl amido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate typically involves the following steps:
Ligand Preparation: The amino-diphenylethyl ligand is synthesized through a series of organic reactions, starting from commercially available precursors.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium(II) chloride, in the presence of p-cymene. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Salt Formation: The resulting complex is treated with tetrafluoroboric acid to form the tetrafluoroborate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organometallic reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of ruthenium.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other coordinating molecules.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new organometallic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique structure allows for selective and efficient catalysis.
Biology and Medicine
In biology and medicine, {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate has shown potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties are valuable for large-scale production processes.
Mechanism of Action
The mechanism of action of {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate involves coordination to target molecules, such as DNA or proteins. The ruthenium center can facilitate electron transfer reactions, leading to the formation of reactive intermediates that can induce biological effects. The p-cymene ligand provides stability and enhances the compound’s ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II) chloride
- {(1R,2R)-2-amino-1,2-diphenylethylamido}(cyclopentadienyl)ruthenium(II) bromide
Uniqueness
Compared to similar compounds, {(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) tetrafluoroborate is unique due to the presence of the p-cymene ligand, which provides enhanced stability and specific electronic properties. This makes it particularly effective in catalytic and medicinal applications.
Properties
Molecular Formula |
C31H32BF4N2O3RuS- |
|---|---|
Molecular Weight |
700.5 g/mol |
IUPAC Name |
2-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonylbenzenesulfinate;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);tetrafluoroborate |
InChI |
InChI=1S/C21H20N2O3S.C10H14.BF4.Ru/c22-20(15-9-5-2-6-10-15)19(14-7-3-1-4-8-14)17-13-16(21(23)24)11-12-18(17)27(25)26;1-8(2)10-6-4-9(3)5-7-10;2-1(3,4)5;/h1-13,19-20H,22H2,(H3,23,24,25,26);4-8H,1-3H3;;/q;;-1;+2/p-2/t19-,20+;;;/m1.../s1 |
InChI Key |
LEVABAZKNPRZPZ-SXFSLILVSA-L |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)[C@H](C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])[C@H](C3=CC=CC=C3)N.[Ru+2] |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)C(C2=C(C=CC(=C2)C(=O)[NH-])S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


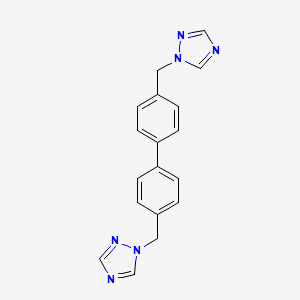

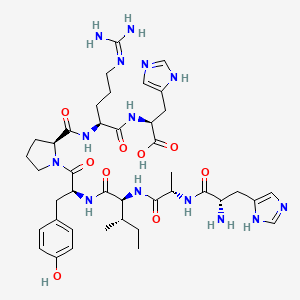


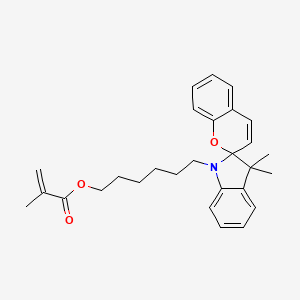
![4-[4-[3,5-bis[4-(4-cyanophenyl)phenyl]phenyl]phenyl]benzonitrile](/img/structure/B11928257.png)



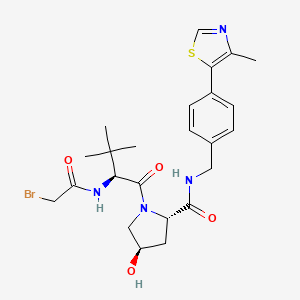
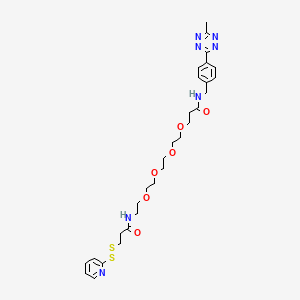
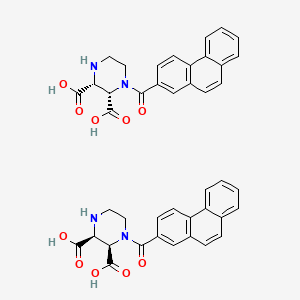
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
